molecular formula C8H3ClF4N2O3 B3040583 N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide CAS No. 218456-62-3

N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B3040583
CAS No.: 218456-62-3
M. Wt: 286.57 g/mol
InChI Key: VVYISDLLOLJBNR-UHFFFAOYSA-N
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Description

N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C8H6ClFN2O3 It is characterized by the presence of chloro, fluoro, and nitro groups attached to a phenyl ring, along with a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the nitration of a precursor compound, followed by acylation. One common method involves the following steps :

    Nitration: A mixture of 70% nitric acid and concentrated sulfuric acid is prepared and cooled to -4°C. The precursor compound, such as 3’-chloro-4’-fluoroacetanilide, is added in small portions. The reaction mixture is stirred at 0°C for 10 minutes and then at room temperature for an additional 30 minutes. The acidic solution is then poured into ice-cold water, and the precipitate is collected and washed with ice-cold water.

    Acylation: The nitrated product is then subjected to acylation using trifluoroacetic anhydride in the presence of a suitable base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Reduction: Formation of N1-(5-amino-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence the compound’s reactivity and binding affinity to these targets. The trifluoroacetamide moiety may also play a role in stabilizing the compound’s interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chloro-2-nitrophenyl)-2,2,2-trifluoroacetamide
  • N1-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Uniqueness

N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of chloro, fluoro, and nitro groups on the phenyl ring, along with the trifluoroacetamide moiety. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4N2O3/c9-3-1-5(14-7(16)8(11,12)13)6(15(17)18)2-4(3)10/h1-2H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYISDLLOLJBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184828
Record name N-(5-Chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218456-62-3
Record name N-(5-Chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218456-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
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